molecular formula C9H10INO4S B3287521 Methyl 3-iodo-5-(methylsulfonamido)benzoate CAS No. 847157-47-5

Methyl 3-iodo-5-(methylsulfonamido)benzoate

Cat. No.: B3287521
CAS No.: 847157-47-5
M. Wt: 355.15 g/mol
InChI Key: NSWNALIXBBPUSC-UHFFFAOYSA-N
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Description

Methyl 3-iodo-5-(methylsulfonamido)benzoate is an organic compound with the molecular formula C9H10INO4S and a molecular weight of 355.15 g/mol . This compound is characterized by the presence of an iodine atom, a methylsulfonamido group, and a benzoate ester moiety. It is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of Methyl 3-iodo-5-(methylsulfonamido)benzoate typically involves the following steps :

    Starting Material: The synthesis begins with the preparation of aniline derivatives.

    Sulfonamide Formation: Aniline is reacted with methanesulfonyl chloride in the presence of pyridine and dichloromethane at 0°C to 20°C. The reaction mixture is then stirred overnight at room temperature.

    Iodination: The resulting sulfonamide is subjected to iodination using iodine and a suitable oxidizing agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-iodo-5-(methylsulfonamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methylsulfonamido group can undergo oxidation or reduction reactions, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-iodo-5-(methylsulfonamido)benzoate has several scientific research applications :

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-5-(methylsulfonamido)benzoate involves its interaction with molecular targets such as enzymes and proteins. The iodine atom and the methylsulfonamido group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-iodo-5-(methylsulfonamido)benzoate can be compared with other similar compounds, such as:

    Methyl 3-iodobenzoate: Lacks the methylsulfonamido group, making it less versatile in certain reactions.

    Methyl 5-(methylsulfonamido)benzoate: Lacks the iodine atom, affecting its reactivity in substitution reactions.

    Methyl 3-bromo-5-(methylsulfonamido)benzoate: Contains a bromine atom instead of iodine, leading to different reactivity and properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research applications.

Properties

IUPAC Name

methyl 3-iodo-5-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO4S/c1-15-9(12)6-3-7(10)5-8(4-6)11-16(2,13)14/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNALIXBBPUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50827522
Record name Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847157-47-5
Record name Methyl 3-iodo-5-[(methanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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